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Compound of Interest

1-(2-Chloro-6-
Compound Name:
hydroxyphenyl)ethanone

Cat. No.: B1349113

For researchers, scientists, and drug development professionals, understanding the three-
dimensional structure of small organic molecules is paramount for predicting their
physicochemical properties and biological activity. X-ray crystallography remains the gold
standard for obtaining high-resolution structural data. This guide provides a comparative
analysis of the crystallographic structures of two isomers of chloro-hydroxyphenyl ethanone: 2-
chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone. While
crystallographic data for 1-(2-Chloro-6-hydroxyphenyl)ethanone is not publicly available, the
analysis of its isomers provides valuable insights into the effects of substituent positioning on
molecular conformation and crystal packing.

Comparison of Crystallographic Data

The precise arrangement of atoms and molecules in a crystal lattice is defined by a unique set
of crystallographic parameters. Below is a comparison of the key data for the two isomers.
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Parameter

2-chloro-1-(3-
hydroxyphenyl)ethanone

2-chloro-1-(4-
hydroxyphenyl)ethanone[1
12

Chemical Formula CsH7CIO2 CsH7CIO2
Molecular Weight 170.59 g/mol 170.59 g/mol
Crystal System Monoclinic Monoclinic
Space Group P21/n P2i/c

a (A) 4.9172 (2) 7.4931 (5)

b (A) 12.7016 (4) 14.7345 (10)
c (A 11.8573 (3) 13.5681 (10)
a(°) 90 90

B(°) 96.294 (1) 95.560 (1)

y () 90 90

Volume (A3) 736.10 (4) 1490.97 (18)
z 4 8

Calculated Density (g/cm3) 1.539 1.520
Temperature (K) 293 100

Structural Insights and Intermolecular Interactions

The substitution pattern on the phenyl ring significantly influences the planarity of the molecule
and the nature of intermolecular interactions.

2-chloro-1-(3-hydroxyphenyl)ethanone: The molecule is nearly planar, with a root-mean-square
deviation of 0.0164 A for the non-hydrogen atoms[3][4][5][6]. In the crystal, molecules form
inversion-symmetric dimers through strong O—H---O hydrogen bonds. These dimers are
further connected by weaker C—H---O interactions[3][4][5].
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2-chloro-1-(4-hydroxyphenyl)ethanone: The asymmetric unit of this isomer contains two

independent molecules, both of which are approximately planar[1]. The crystal structure is

characterized by intermolecular O—H---O and C—H---O hydrogen bonds, which link the

molecules into chains[1].

A Hirshfeld surface analysis for 2-chloro-1-(3-hydroxyphenyl)ethanone reveals the relative

contributions of various intermolecular contacts to the crystal packing[4][5]. The most significant
contacts are H---H (26.6%), H---O/O---H (23.7%), and H---CI/Cl---H (21.2%)[4][5].

Comparison with Alternative Structural Elucidation

Techniques

While X-ray crystallography provides unparalleled detail for crystalline samples, other

techniques offer complementary information, particularly for non-crystalline materials or for

studying molecules in solution.

Technique

Advantages

Limitations

X-ray Crystallography

High, atomic resolution. Well-
established for small

molecules.

Requires high-quality single
crystals. Crystal packing can

influence conformation.

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Provides structural and
dynamic information in
solution. Does not require

crystallization.

Generally limited to smaller
proteins. Structure

determination can be complex.

Cryo-Electron Microscopy
(Cryo-EM)

Can determine the structure of
large, complex
macromolecules that are

difficult to crystallize.

Resolution may be lower than
X-ray crystallography for small
molecules. Requires

specialized equipment.

Experimental Protocols
Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[3][6]

» To a stirred solution of 3-hydroxyacetophenone (0.74 mmol) in a mixture of methanol (5 ml)

and ethyl acetate/dichloromethane (10 ml) at 293-303 K, sulfuryl chloride (1.1 mmol) is
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added dropwise.

e The reaction progress is monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, the solvent is removed under reduced pressure to yield the
crude product.

» Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.

X-ray Data Collection and Structure Refinement
(General)[6]

» A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture).

e The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data
collection.

o X-ray diffraction data are collected using a specific radiation source (e.g., Mo Ka, A =
0.71073 A).

e The collected data are processed, and the structure is solved and refined using specialized
software. For 2-chloro-1-(4-hydroxyphenyl)ethanone, O-bound hydrogen atoms were located
in a difference Fourier map and refined freely[1].

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic
analysis of a small organic molecule.
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General Workflow for Synthesis and X-ray Crystallography

Synthesis

Starting Materials
(e.g., 3-hydroxyacetophenone,

sulfuryl chloride)

Reaction
(Stirring, Temperature Control)
Work-up & Purification
(Solvent Removal, etc.)
Crude Product

[
Crystaiization

Recrystallization
(e.g., from Ethanol)

Single Crystals

X-ray Crystallography

Mount Crystal on
Diffractometer

X-ray Data Collection

Structure Solution
& Refinement

Crystallographic Data
(Unit Cell, Coordinates)

Structura) Analysis

Analysis of:
- Bond Lengths & Angles

- Torsion Angles
- Intermolecular Interactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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